2,7-Dichlorothiazolo[5,4-c]pyridine
Overview
Description
2,7-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.06 g/mol . This compound is characterized by the presence of both chlorine atoms and a thiazole ring fused to a pyridine ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dichloropyridine with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced using specific reagents, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-c]pyridine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
2,7-Dichlorothiazolo[5,4-c]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-Dichlorothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichlorothiazolo[4,5-c]pyridine: Similar in structure but differs in the position of the thiazole ring fusion.
2,4,6,7-Tetrachlorothiazolo[5,4-c]pyridine: Contains additional chlorine atoms, leading to different chemical properties.
2,7-Dichlorothiazolo[5,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different biological activities.
Uniqueness
2,7-Dichlorothiazolo[5,4-c]pyridine is unique due to its specific ring fusion and chlorine substitution pattern, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIABXDLWFMADBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718261 | |
Record name | 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884860-61-1 | |
Record name | 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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